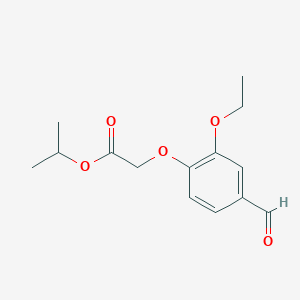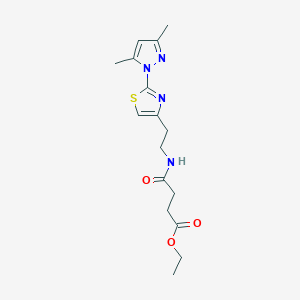
ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Improved Synthesis and Reactions
The reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate demonstrates the synthesis of compounds from which various acids and their derivatives are obtained in good yields. This process highlights the potential for creating diverse chemical structures for further study or application (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Characterization and Structural Analysis
The direct synthesis of substituted pyrazole through the 3+2 annulation method showcases the preparation and characterization of novel pyrazole derivatives. This method involves spectroscopic techniques like NMR and X-ray diffraction for structural confirmation, indicating the compound's potential in pharmaceutical and materials science research (Naveen et al., 2021).
Versatile Intermediate for Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, illustrating the compound's utility in generating diverse chemical entities potentially useful in developing new materials or drugs (Honey, Pasceri, Lewis, & Moody, 2012).
Antimicrobial Activity
The synthesis of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives and their testing for antimicrobial activity highlight the potential application of similar compounds in addressing microbial resistance and developing new antimicrobials (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Synthesis and Biological Activities
The design and synthesis of pyrazole amide derivatives, starting from phenylhydrazine and ethyl 3-oxobutanoate, and their evaluation for antifungal activity demonstrate the chemical's relevance in discovering new fungicides. DFT calculations further aid in understanding the structure-activity relationships, offering a pathway to optimize biological activity through molecular design (Mu et al., 2016).
Mécanisme D'action
Mode of Action
It is known that the compound was prepared through a nucleophilic substitution reaction . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the target’s structure or function.
Biochemical Pathways
It is known that pyrazole derivatives, which are structurally related to this compound, are associated with various biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular activities . This suggests that the compound may affect similar pathways, leading to downstream effects.
Result of Action
It is known that pyrazole derivatives, which are structurally related to this compound, exhibit various biological activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that the compound was prepared by heating in dimethyl sulfoxide (dmso) and in the presence of koh as a base . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and pH.
Propriétés
IUPAC Name |
ethyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-4-23-15(22)6-5-14(21)17-8-7-13-10-24-16(18-13)20-12(3)9-11(2)19-20/h9-10H,4-8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKUITKWBSRFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B2980202.png)
![3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2980205.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)

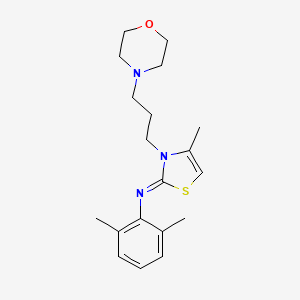
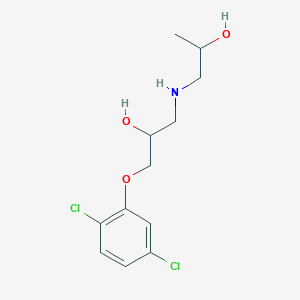

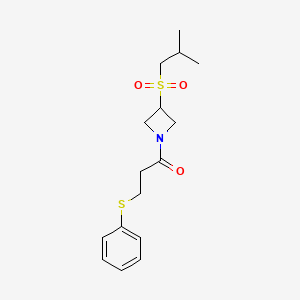

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)
